molecular formula C10H13Cl3O3 B14632291 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione CAS No. 55756-20-2

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione

Cat. No.: B14632291
CAS No.: 55756-20-2
M. Wt: 287.6 g/mol
InChI Key: JUGJGDSZUUJUJA-UHFFFAOYSA-N
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Description

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is an organic compound with a complex structure that includes multiple chlorine atoms and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione typically involves multiple steps, including chlorination and ketone formation

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dichloroheptane-2,6-dione: Similar structure but lacks the oxopropyl group.

    4-(3-Chloro-2-oxopropyl)heptane-2,6-dione: Similar structure but lacks the additional chlorine atoms.

Uniqueness

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is unique due to the presence of multiple chlorine atoms and the oxopropyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

55756-20-2

Molecular Formula

C10H13Cl3O3

Molecular Weight

287.6 g/mol

IUPAC Name

1,7-dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione

InChI

InChI=1S/C10H13Cl3O3/c11-4-8(14)1-7(2-9(15)5-12)3-10(16)6-13/h7H,1-6H2

InChI Key

JUGJGDSZUUJUJA-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(=O)CCl)CC(=O)CCl)C(=O)CCl

Origin of Product

United States

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